molecular formula C4H7N3O2 B13554080 (3S)-3-azidobutanoicacid

(3S)-3-azidobutanoicacid

Cat. No.: B13554080
M. Wt: 129.12 g/mol
InChI Key: WOYHANJHXJPFIW-VKHMYHEASA-N
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Description

(3S)-3-azidobutanoicacid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-azidobutanoicacid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative, such as (3S)-3-bromobutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, as handling azides can be hazardous due to their potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-azidobutanoicacid undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

    Reduction: (3S)-3-aminobutanoic acid

    Cycloaddition: Triazole derivatives

Scientific Research Applications

(3S)-3-azidobutanoicacid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.

    Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3S)-3-azidobutanoicacid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing for the formation of the triazole ring.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-bromobutanoic acid: A precursor in the synthesis of (3S)-3-azidobutanoicacid.

    (3S)-3-aminobutanoic acid: A reduction product of this compound.

    (3S)-3-hydroxybutanoic acid: Another similar compound with a hydroxyl group instead of an azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in bioconjugation applications.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

(3S)-3-azidobutanoic acid

InChI

InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1

InChI Key

WOYHANJHXJPFIW-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(=O)O)N=[N+]=[N-]

Canonical SMILES

CC(CC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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